![molecular formula C34H27OP B12832208 (S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. This compound is known for its ability to facilitate various enantioselective reactions, making it a valuable tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with (S)-BINOL (1,1’-bi-2-naphthol) and di-o-tolylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The (S)-BINOL is deprotonated by the base, followed by the addition of di-o-tolylphosphine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While the laboratory synthesis of (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coordination: It readily coordinates with transition metals, forming stable complexes that are crucial in catalytic processes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Metal salts like palladium(II) acetate (Pd(OAc)₂) or rhodium(III) chloride (RhCl₃) are typical reagents.
Coordination: The reactions are often carried out in solvents like dichloromethane (CH₂Cl₂) or toluene under inert atmosphere conditions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Metal-phosphine complexes.
Coordination: Catalytically active metal complexes.
科学的研究の応用
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs that require precise enantioselective synthesis.
Industry: The compound is used in the production of fine chemicals and materials that require high enantiomeric purity.
作用機序
The mechanism by which (S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, forming a complex that facilitates the catalytic cycle. The chiral environment provided by the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products.
類似化合物との比較
Similar Compounds
(S)-BINAP: Another chiral phosphine ligand with a similar structure but different substituents.
®-2’-(Diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: The enantiomer of the compound .
(S)-3,3’-Bis(diphenylphosphanyl)-[1,1’-binaphthalen]-2-ol: A related compound with different phosphine substituents.
Uniqueness
(S)-2’-(Di-o-tolylphosphanyl)-[1,1’-binaphthalen]-2-ol is unique due to its specific chiral environment and the steric and electronic properties imparted by the di-o-tolylphosphine group. These characteristics make it particularly effective in certain catalytic reactions where other ligands may not perform as well.
特性
分子式 |
C34H27OP |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
1-[2-bis(2-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C34H27OP/c1-23-11-3-9-17-30(23)36(31-18-10-4-12-24(31)2)32-22-20-26-14-6-8-16-28(26)34(32)33-27-15-7-5-13-25(27)19-21-29(33)35/h3-22,35H,1-2H3 |
InChIキー |
SSRKQUSPJIDZPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)C6=CC=CC=C6C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


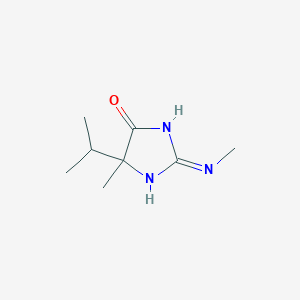
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)

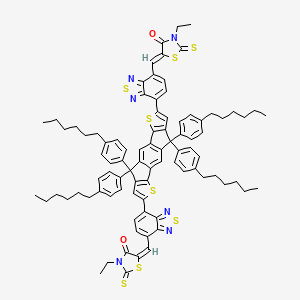
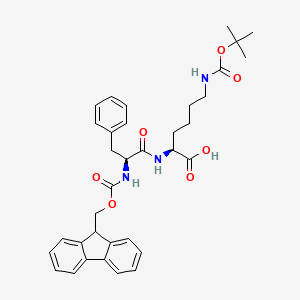
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
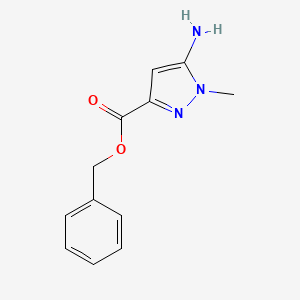
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)

![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
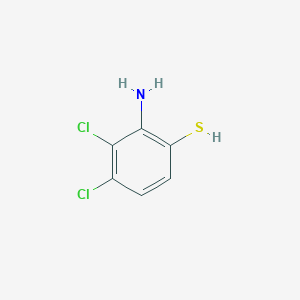


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)
